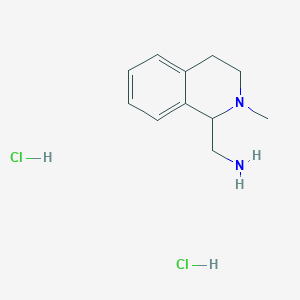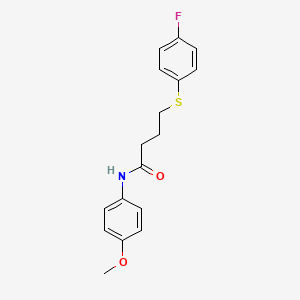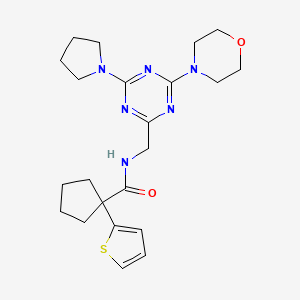
(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride” is a chemical compound with the empirical formula C11H18Cl2N2 . It is a solid substance . The molecular weight of this compound is 249.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2.2ClH/c1-13-7-6-9-4-2-3-5-10(9)11(13)8-12;;/h2-5,11H,6-8,12H2,1H3;2*1H . This indicates the presence of a 2-methyl-3,4-dihydro-1H-isoquinolin-1-yl group and two chloride ions in the molecule.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 249.18 .Wissenschaftliche Forschungsanwendungen
Neuroinflammation and Neurotoxicity
(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride and its related compounds have been studied in the context of neuroinflammation and neurotoxicity. Research indicates that methamphetamine use, potentially involving similar compounds, is associated with microglial activation and neuroinflammation in human brains, suggesting a pathway for neurotoxicity (Sekine et al., 2008). Additionally, the compound (R)-N-11C-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (11C-(R)-PK11195), a peripheral benzodiazepine receptor ligand, has been used to image activated microglia cells in PET studies, indicating its role in investigating neuroinflammation in disorders like schizophrenia (Doorduin et al., 2009).
Metabolic Pathways and Dopamine Interaction
Dopamine-related tetrahydroisoquinolines, including salsolinol and its O-methylated form, show increased levels during long-term alcohol consumption. The presence of these compounds in human urine suggests a direct condensation with catecholamines facilitated by reactive metabolites like acetaldehyde, indicating a potential area for studying addictive behaviors and metabolic pathways (Collins et al., 1979).
Tumor Proliferation Imaging
In clinical research, compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) have been used for PET imaging to evaluate tumor proliferation. This highlights the application of related isoquinoline compounds in understanding cellular proliferation in tumors and developing targeted imaging agents (Dehdashti et al., 2013).
Wirkmechanismus
While the exact mechanism of action for this compound is not available, a similar compound, DIMN, is known to act as an androgen receptor (AR) antagonist . DIMN effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .
Eigenschaften
IUPAC Name |
(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-7-6-9-4-2-3-5-10(9)11(13)8-12;;/h2-5,11H,6-8,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWFZVJBOHGQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)


![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine](/img/structure/B2643699.png)

![N-benzyl-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2643701.png)
![5-Bromo-2-{[1-(pyrazine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2643702.png)
![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)

